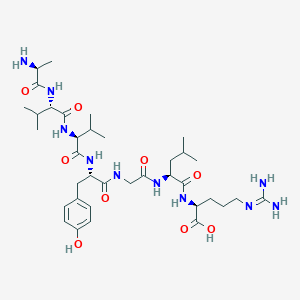
L-Tyrosine, N-(1-oxotridecyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tyrosine, N-(1-oxotridecyl)- is a derivative of L-Tyrosine, an aromatic, polar, non-essential amino acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-Tyrosine, N-(1-oxotridecyl)- typically involves the derivatization of L-Tyrosine. One common method is the chemical synthesis route, where L-Tyrosine undergoes a series of reactions to introduce the tridecyl group. This process often requires the use of specific catalysts and reaction conditions, such as high temperatures and multi-step procedures .
Industrial Production Methods: Industrial production of L-Tyrosine, N-(1-oxotridecyl)- can also be achieved through biotechnological methods. These methods involve the use of microbial fermentation and enzymatic catalysis to produce the compound from biomass feedstocks. This approach is environmentally friendly and offers high specificity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: L-Tyrosine, N-(1-oxotridecyl)- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the phenolic hydroxyl group and the α-amino group .
Common Reagents and Conditions: Common reagents used in the reactions of L-Tyrosine, N-(1-oxotridecyl)- include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions often require specific conditions, such as controlled pH and temperature .
Major Products Formed: The major products formed from the reactions of L-Tyrosine, N-(1-oxotridecyl)- depend on the type of reaction. For example, oxidation reactions may yield ketolactams, while reduction reactions can produce amino alcohols .
Aplicaciones Científicas De Investigación
L-Tyrosine, N-(1-oxotridecyl)- has a wide range of scientific research applications In chemistry, it is used as a precursor for the synthesis of various high-value chemicals In biology, it serves as a substrate for enzymatic reactions and is involved in the study of metabolic pathwaysIn industry, it is used in the production of cosmetics and food additives .
Mecanismo De Acción
The mechanism of action of L-Tyrosine, N-(1-oxotridecyl)- involves its interaction with specific molecular targets and pathways. The compound can be metabolized by enzymes such as tyrosine aminotransferases and amino acid oxidases, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes .
Comparación Con Compuestos Similares
L-Tyrosine, N-(1-oxotridecyl)- can be compared with other derivatives of L-Tyrosine, such as L-3,4-dihydroxyphenylalanine (L-DOPA) and tyramine. While all these compounds share a common tyrosine backbone, their unique functional groups confer different properties and applications. For instance, L-DOPA is primarily used in the treatment of Parkinson’s disease, whereas L-Tyrosine, N-(1-oxotridecyl)- has broader applications in various industries .
Similar Compounds
- L-3,4-Dihydroxyphenylalanine (L-DOPA)
- Tyramine
- 4-Hydroxyphenylpyruvic acid
- Benzylisoquinoline alkaloids
Propiedades
Número CAS |
823817-12-5 |
|---|---|
Fórmula molecular |
C22H35NO4 |
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
(2S)-3-(4-hydroxyphenyl)-2-(tridecanoylamino)propanoic acid |
InChI |
InChI=1S/C22H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-21(25)23-20(22(26)27)17-18-13-15-19(24)16-14-18/h13-16,20,24H,2-12,17H2,1H3,(H,23,25)(H,26,27)/t20-/m0/s1 |
Clave InChI |
KFLWUIVNVZPCEA-FQEVSTJZSA-N |
SMILES isomérico |
CCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14230587.png)
![N-{4-[3-(4-Methoxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14230599.png)
![5-[5-(10-Iododecyl)thiophen-2-YL]-2-(5-octylthiophen-2-YL)pyridine](/img/structure/B14230602.png)

![(E)-1-hydroxy-2-[(4-methoxyphenyl)diazenyl]pent-1-en-3-one](/img/structure/B14230629.png)




![1,1,1,2,3,3-Hexafluoro-3-[2-(1,1,2,3,3,3-hexafluoropropoxy)ethoxy]propane](/img/structure/B14230638.png)


